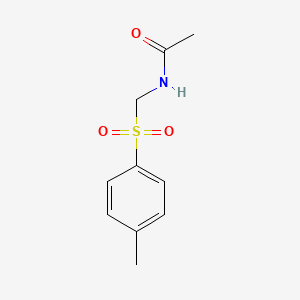
N-(TOLUENE-4-SULFONYLMETHYL)-ACETAMIDE
Vue d'ensemble
Description
N-(Toluene-4-sulfonylmethyl)-acetamide: is an organic compound characterized by the presence of a toluene-4-sulfonyl group attached to a methyl-acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Toluene-4-sulfonylmethyl)-acetamide typically involves the reaction of toluene-4-sulfonyl chloride with methylamine, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Sulfonylation: Toluene-4-sulfonyl chloride reacts with methylamine in the presence of a base to form N-(Toluene-4-sulfonylmethyl)-amine.
Acetylation: The resulting amine is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Toluene-4-sulfonylmethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use bases like pyridine or triethylamine.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various sulfonamide or sulfonate esters.
Applications De Recherche Scientifique
Chemistry: N-(Toluene-4-sulfonylmethyl)-acetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of sulfonamide-based compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties, making this compound a valuable intermediate in drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of N-(Toluene-4-sulfonylmethyl)-acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
N-(Toluene-4-sulfonyl)-acetamide: Lacks the methyl group, resulting in different reactivity and properties.
N-(Toluene-4-sulfonylmethyl)-benzamide: Contains a benzamide group instead of an acetamide group, altering its chemical behavior.
N-(Toluene-4-sulfonylmethyl)-methanesulfonamide: Features a methanesulfonamide group, which affects its solubility and reactivity.
Uniqueness: N-(Toluene-4-sulfonylmethyl)-acetamide is unique due to the presence of both a sulfonyl and an acetamide group, providing a balance of hydrophilic and hydrophobic properties. This dual functionality makes it versatile for various chemical transformations and applications.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)sulfonylmethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-8-3-5-10(6-4-8)15(13,14)7-11-9(2)12/h3-6H,7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTRCIJVVRMTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334861 | |
| Record name | N-{[(4-Methylphenyl)sulfonyl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14674-19-2 | |
| Record name | N-{[(4-Methylphenyl)sulfonyl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[methyl(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)amino]propane-1,2-diol](/img/structure/B5626014.png)
![(1S*,5R*)-6-[(5-methyl-2-thienyl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626017.png)
![2,3,6-trimethyl-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)-4-quinolinecarboxamide](/img/structure/B5626027.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)acetamide](/img/structure/B5626032.png)
![1-(cyclopropylcarbonyl)-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5626044.png)
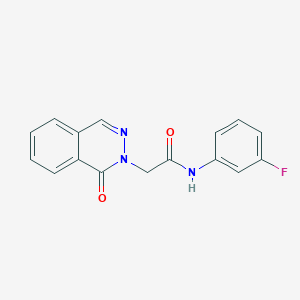
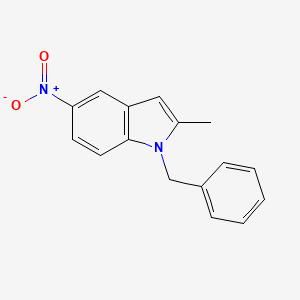
![1-Cyclopentyl-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B5626072.png)
![5,6-dimethyl-N-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5626075.png)
![(1R,5R)-N,N-dimethyl-6-[(3-methylthiophen-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5626085.png)
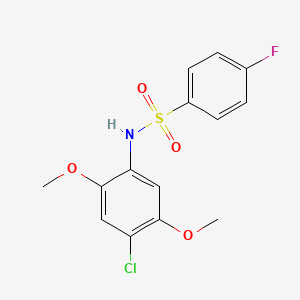
![methyl 3-[(2,5-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5626104.png)
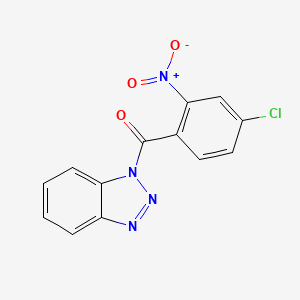
![2-METHOXY-6-{[(QUINOLIN-3-YL)AMINO]METHYL}PHENOL](/img/structure/B5626110.png)
